molecular formula C12H12FN3O B1488136 2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one CAS No. 1708268-75-0

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one

Cat. No. B1488136
CAS RN: 1708268-75-0
M. Wt: 233.24 g/mol
InChI Key: SIFUFZSBCWWRDA-UHFFFAOYSA-N
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Description

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one, also known as 2-AEFP, is a pyridazinone-based compound that has been studied for its potential applications in scientific research. It is an organic compound and a member of the pyridazinone family, which is a class of heterocyclic compounds that are characterized by their three-ring structure. 2-AEFP has been demonstrated to possess a variety of biochemical and physiological effects, and has been studied for its potential applications in scientific research, such as drug design and development, and in the field of organic chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is utilized in the synthesis of heterocyclic compounds with potential applications. For example, the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones, where these pyridazinones were converted to chloro derivatives and further reacted with aromatic amines to form new 3-aminoaryl pyridazines. These compounds were explored for their antimicrobial activities, although they showed negligible results (Alonazy, Al-Hazimi, & Korraa, 2009).

Pharmacological Research

  • Pyridazinone derivatives have been synthesized and tested for various biological activities. One study explored the synthesis and biological activity of stereoisomers of a pyridazinone compound, finding different pharmacological profiles for each stereoisomer, including vasodilation and beta-adrenergic antagonist activity (Howson et al., 1988).
  • Another study focused on synthesizing and evaluating pyridazinone derivatives for their analgesic and anti-inflammatory activity, revealing better performance and lower ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (Duendar et al., 2007).

Agricultural and Herbicidal Applications

  • Pyridazinone derivatives have been synthesized for herbicidal activities. A study synthesized novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which exhibited significant herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides (Xu et al., 2008).

Anticonvulsant Activity

  • Pyridazinone derivatives have also been explored for anticonvulsant properties. A study on the synthesis of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives demonstrated significant anticonvulsant activity, suggesting potential in this therapeutic area (Samanta et al., 2011).

Antibacterial Research

  • In the field of antibacterial research, some pyridazinone derivatives have been synthesized and tested for their activity. One study created novel thieno[2,3-c]pyridazines, which were evaluated for their antibacterial activities, providing insights into potential applications in this area (Al-Kamali et al., 2014).

Molecular Structure and Spectroscopic Studies

  • The molecular structure and spectroscopic properties of pyridazin-3(2H)-one derivatives have been studied, providing valuable information on their chemical behavior. This research contributes to understanding their interactions and stability, essential for their application in various fields (Daoui et al., 2019).

properties

IUPAC Name

2-(2-aminoethyl)-6-(3-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-14/h1-5,8H,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFUFZSBCWWRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-ethyl)-6-(3-fluoro-phenyl)-2H-pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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